molecular formula C16H17N3O2S2 B6475772 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 2640821-59-4

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B6475772
CAS No.: 2640821-59-4
M. Wt: 347.5 g/mol
InChI Key: RBCLHAJUDLJTTM-UHFFFAOYSA-N
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Description

The compound “N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” is a complex organic molecule. It contains a bithiophene moiety, which is a type of aromatic compound with two thiophene rings . The compound also contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound .


Synthesis Analysis

While specific synthesis methods for this compound are not available, bithiophene compounds are typically prepared by cross-coupling starting from 2-halo thiophenes .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular size, and the presence of aromatic rings and functional groups would all play a role .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s used as a drug, the mechanism of action would involve its interactions with biological targets .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

Properties

IUPAC Name

3-methoxy-1-methyl-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S2/c1-19-10-12(16(18-19)21-2)15(20)17-8-7-11-5-6-14(23-11)13-4-3-9-22-13/h3-6,9-10H,7-8H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCLHAJUDLJTTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCCC2=CC=C(S2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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